[1,4]Oxazepan-(5E)-ylideneamine
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Overview
Description
[1,4]Oxazepan-(5E)-ylideneamine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
The synthesis of [1,4]Oxazepan-(5E)-ylideneamine can be achieved through several routes. One common method involves the use of N-acylated-4-piperidones, which undergo a Baeyer–Villiger oxidation reaction to produce N-acylated-1,4-oxazepan-7-one monomers . These monomers can then be polymerized using organocatalytic ring-opening polymerization (ROP) techniques. The reaction is typically conducted in dichloromethane (CH2Cl2) at room temperature with benzyl alcohol as an initiator and a binary organocatalytic system consisting of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and thiourea (TU) .
Chemical Reactions Analysis
[1,4]Oxazepan-(5E)-ylideneamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. For example, the compound can be oxidized using hydrogen peroxide or other peroxides, leading to the formation of N-acylated-1,4-oxazepan-7-ones . Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) to produce the corresponding amines . Substitution reactions often involve nucleophiles such as amines or alcohols, resulting in the formation of substituted oxazepane derivatives .
Scientific Research Applications
[1,4]Oxazepan-(5E)-ylideneamine has several scientific research applications. In polymer science, it is used as a monomer for the synthesis of poly(ester amide)s (PEAs) through organocatalytic ring-opening polymerization . These PEAs are biodegradable and can serve as alternatives to conventional poly(2-oxazoline)s . In medicinal chemistry, derivatives of this compound are being explored for their potential as MDM2 inhibitors, which could have applications in cancer therapy . Additionally, the compound’s unique structure makes it a valuable building block for the synthesis of various heterocyclic compounds used in drug discovery and development .
Mechanism of Action
The mechanism of action of [1,4]Oxazepan-(5E)-ylideneamine involves its interaction with specific molecular targets and pathways. For example, in polymerization reactions, the compound acts as a monomer that undergoes ring-opening polymerization to form long polymer chains . In medicinal applications, derivatives of the compound may inhibit specific enzymes or proteins, such as MDM2, by binding to their active sites and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and the structure of the derivative being used.
Comparison with Similar Compounds
[1,4]Oxazepan-(5E)-ylideneamine can be compared to other similar compounds, such as 1,4-oxazepane and 1,4-diazepane derivatives . These compounds share a similar ring structure but differ in the types and positions of substituents on the ring. For example, 1,4-oxazepane contains an oxygen atom in the ring, while 1,4-diazepane contains two nitrogen atoms . The unique combination of nitrogen and oxygen in this compound gives it distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it a valuable compound for various applications in polymer science, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C5H10N2O |
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Molecular Weight |
114.15 g/mol |
IUPAC Name |
2,3,6,7-tetrahydro-1,4-oxazepin-5-amine |
InChI |
InChI=1S/C5H10N2O/c6-5-1-3-8-4-2-7-5/h1-4H2,(H2,6,7) |
InChI Key |
IJBIVIJNRYYPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN=C1N |
Origin of Product |
United States |
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